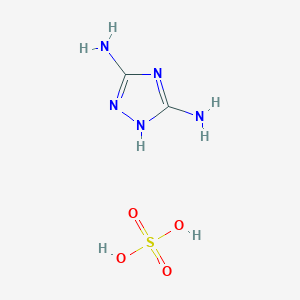

1H-1,2,4-Triazole-3,5-diamine sulfate

Übersicht

Beschreibung

1H-1,2,4-Triazole-3,5-diamine sulfate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound, also referred to as guanazole, is characterized by its molecular formula C2H5N5 and a molecular weight of 99.09 g/mol . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3,5-diamine sulfate can be synthesized through several methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants . Additionally, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and electrochemical methods are particularly advantageous due to their efficiency and functional group tolerance .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is sensitive to air and reacts with acids and oxidizing agents .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace hydrogen atoms in the triazole ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

1H-1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent antifungal and antibacterial activities. For instance, a series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues were synthesized and shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. One such compound demonstrated significant efficacy in a melanoma xenograft model in mice .

Antiviral Properties

Recent studies have highlighted the potential of triazole derivatives as antiviral agents. Notably, the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold was found to be effective against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The most promising derivative exhibited low cytotoxicity while maintaining high antiviral activity against both wild-type and mutant strains of HIV .

Anti-inflammatory Effects

Research has also identified 1H-1,2,4-triazole derivatives as selective inhibitors of COX-2 enzymes, which play a role in inflammation. One compound demonstrated superior anti-inflammatory effects compared to conventional drugs like indomethacin, indicating its potential for treating inflammatory conditions with reduced gastrointestinal side effects .

Agricultural Applications

Fungicides

The antifungal properties of 1H-1,2,4-triazole compounds make them valuable in agriculture as fungicides. Studies show that certain derivatives exhibit high efficacy against various fungal pathogens affecting crops. For example, some triazole derivatives showed enhanced antifungal activity compared to established fungicides like azoxystrobin .

Plant Growth Regulators

Triazoles have also been explored as plant growth regulators. Their ability to modulate plant hormone levels can lead to improved growth and yield in agricultural settings. This application is particularly relevant in the context of sustainable agriculture practices.

Material Science Applications

Corrosion Inhibitors

In materials science, 1H-1,2,4-triazole derivatives have been investigated for their effectiveness as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps mitigate corrosion processes in various environments .

Polymer Science

Triazole compounds are being integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Their unique chemical structure allows for the development of advanced materials with tailored characteristics for specific applications .

Case Studies

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. It inhibits DNA synthesis by interfering with the activity of ribonucleotide reductase, an enzyme crucial for DNA replication . This inhibition leads to the suppression of cell proliferation, making it effective as an antitumor agent .

Vergleich Mit ähnlichen Verbindungen

1H-1,2,4-Triazole-3,5-diamine sulfate can be compared with other similar compounds such as:

3-Amino-1,2,4-triazole: Used as an intermediate in the synthesis of various pharmaceuticals.

2-Amino-4-hydroxy-6-methylpyrimidine: Known for its applications in medicinal chemistry.

5-Aminotetrazole monohydrate: Utilized in the production of energetic materials.

Uniqueness: What sets this compound apart is its dual role as both an inhibitor of DNA synthesis and a corrosion inhibitor, making it valuable in both biological and industrial applications .

Biologische Aktivität

1H-1,2,4-Triazole-3,5-diamine sulfate is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring that contributes to its biological properties. The presence of amino groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities associated with 1H-1,2,4-triazole derivatives include:

- Antimicrobial Activity : Triazoles exhibit significant antimicrobial properties against various bacterial and fungal strains.

- Antiviral Activity : Some derivatives have shown efficacy against viral infections, particularly in inhibiting HIV replication.

- Anticancer Activity : Certain triazole derivatives are effective in inhibiting cancer cell proliferation through various mechanisms.

Antimicrobial and Antifungal Properties

Research highlights the effectiveness of 1H-1,2,4-triazole derivatives as antifungal agents. A study reported that compounds containing the triazole scaffold demonstrated potent antifungal activity against resistant strains due to their ability to inhibit ergosterol biosynthesis in fungi .

Antiviral Activity

A specific derivative of 1H-1,2,4-triazole was identified as a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. This compound exhibited low cytotoxicity while maintaining high antiviral activity (EC50 = 0.24 nM) against wild-type HIV-1 and clinically relevant mutants .

Anticancer Activity

Triazole derivatives have been studied for their anticancer properties. A series of compounds showed potent inhibition of cyclin-dependent kinases (CDK1 and CDK2), leading to reduced proliferation in various human tumor cell lines. Notably, one compound demonstrated significant efficacy in an in vivo melanoma model .

Study on Anti-inflammatory Effects

A recent investigation focused on the synthesis of new 1H-1,2,4-triazole derivatives containing propanoic acid moieties. The study evaluated their anti-inflammatory effects by measuring cytokine release (TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly inhibited cytokine release while exhibiting low toxicity .

Evaluation of Cytotoxicity

In another study assessing the cytotoxicity of various triazole compounds on human cancer cell lines (HeLa and A549), it was found that some derivatives had IC50 values in the nanomolar range, indicating strong antiproliferative activity .

Data Tables

| Activity Type | Compound | IC50/EC50 Values | Target |

|---|---|---|---|

| Antiviral | NNRTI Derivative | EC50 = 0.24 nM | HIV-1 |

| Anticancer | CDK Inhibitor | IC50 = 38 nM | HeLa |

| Antifungal | Triazole Derivative | Variable | Fungal Strains |

Eigenschaften

IUPAC Name |

sulfuric acid;1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.H2O4S/c3-1-5-2(4)7-6-1;1-5(2,3)4/h(H5,3,4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTIYGVHKPCJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623930 | |

| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92278-55-2 | |

| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.